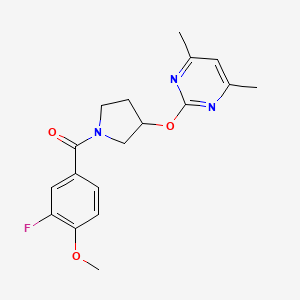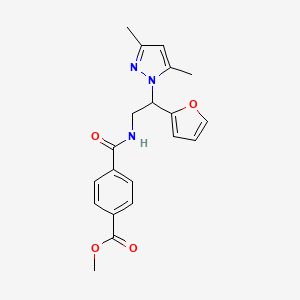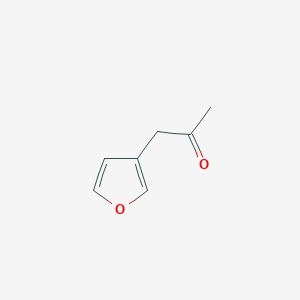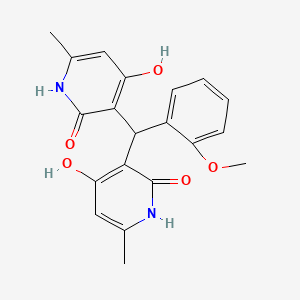
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
カタログ番号 B2817821
CAS番号:
2034295-31-1
分子量: 345.374
InChIキー: IWEFKXFFQMXLBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also contains a dimethylpyrimidin-2-yl group and a 3-fluoro-4-methoxyphenyl group. The presence of these groups could potentially give this compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring is likely to adopt a puckered conformation due to the strain of the ring. The dimethylpyrimidin-2-yl and 3-fluoro-4-methoxyphenyl groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The dimethylpyrimidin-2-yl and 3-fluoro-4-methoxyphenyl groups could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could potentially make this compound a base. The dimethylpyrimidin-2-yl and 3-fluoro-4-methoxyphenyl groups could influence its solubility, boiling point, and other physical and chemical properties .科学的研究の応用
Structural Characterization and Molecular Interactions
- Structural Analysis : The crystal structure of related compounds has been determined, providing insights into their molecular geometry and potential intermolecular interactions. For instance, studies on similar methanone derivatives reveal intricate details of their crystal packing and hydrogen bonding patterns, essential for understanding their chemical behavior and reactivity (Butcher, Bakare, & John, 2006).
Development of Pharmaceutical Formulations
- Formulation Development : Research into the formulation of poorly water-soluble compounds provides a foundation for enhancing the bioavailability of drugs, including those structurally similar to the query compound. A study highlighted a precipitation-resistant solution formulation that increased in vivo exposure, which is crucial for early toxicological and clinical studies of new drugs (Burton et al., 2012).
Synthesis and Application in Imaging
- PET Imaging Agent Synthesis : The synthesis of PET imaging agents for diseases like Parkinson's disease illustrates the compound's relevance in creating diagnostic tools. A specific study synthesized a potential PET agent, underscoring the role of such compounds in developing new imaging techniques (Wang et al., 2017).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : Organotin(IV) complexes derived from related methanone compounds have shown significant antibacterial activities, suggesting their potential as drug candidates. Such studies contribute to the discovery of new antimicrobial agents (Singh, Singh, & Bhanuka, 2016).
Material Synthesis and Analysis
- Material Synthesis : Research into the synthesis of boric acid ester intermediates with benzene rings, related to the query compound, provides insights into developing new materials with potential applications in various industries (Huang et al., 2021).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-11-8-12(2)21-18(20-11)25-14-6-7-22(10-14)17(23)13-4-5-16(24-3)15(19)9-13/h4-5,8-9,14H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEFKXFFQMXLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Amino-7-methoxyquinoline-3-carboxylic acid
1255785-68-2
[1-(2-Methoxyphenyl)propyl](methyl)amine
104178-98-5


amine](/img/structure/B2817739.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2817741.png)
![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817747.png)
![N-(3-chloro-4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2817748.png)



![4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol](/img/structure/B2817755.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2817758.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2817759.png)
![4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2817761.png)